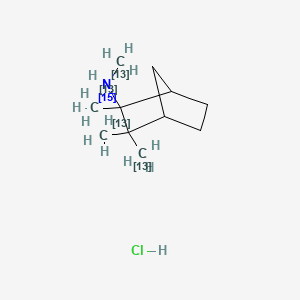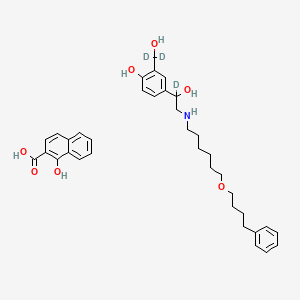
Salmeterol-d3 (xinafoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salmeterol-d3 (xinafoate): is a deuterated form of salmeterol xinafoate, which is a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of salmeterol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Salmeterol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol xinafoate involves several steps. One common method starts with the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide to yield salmeterol .
Industrial Production Methods: Industrial production of salmeterol xinafoate typically involves the same synthetic routes but optimized for large-scale production. This includes the use of cheaper raw materials, reduction of process steps, and elimination of multi-step column chromatography. The reaction conditions are also made milder to facilitate industrial production .
化学反应分析
Types of Reactions: Salmeterol-d3 (xinafoate) undergoes various chemical reactions, including:
Oxidation: Salmeterol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in dimethylformamide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salmeterol can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Chemistry: Salmeterol-d3 (xinafoate) is used as an internal standard in analytical chemistry for the quantification of salmeterol in various samples. This helps in ensuring accurate and precise measurements in research and quality control .
Biology and Medicine: In biological and medical research, salmeterol-d3 (xinafoate) is used to study the pharmacokinetics and pharmacodynamics of salmeterol. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Industry: In the pharmaceutical industry, salmeterol-d3 (xinafoate) is used in the development and quality control of inhalation products containing salmeterol. It ensures the consistency and efficacy of the final product .
作用机制
Salmeterol-d3 (xinafoate) acts as a long-acting beta-2 adrenergic receptor agonist. It binds to the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenyl cyclase. This increases the concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the tone of the smooth muscle, causing bronchodilation . The deuterated form, salmeterol-d3, is used primarily for analytical purposes and does not have a direct therapeutic effect .
相似化合物的比较
Salmeterol (xinafoate): The non-deuterated form of salmeterol-d3 (xinafoate), used as a bronchodilator in the treatment of asthma and COPD.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist used for similar therapeutic purposes.
Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Uniqueness: Salmeterol-d3 (xinafoate) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling helps in distinguishing it from the non-deuterated form in mass spectrometry, ensuring accurate quantification .
属性
分子式 |
C36H45NO7 |
|---|---|
分子量 |
606.8 g/mol |
IUPAC 名称 |
4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol;1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)/i20D2,25D; |
InChI 键 |
XTZNCVSCVHTPAI-POZYVWGNSA-N |
手性 SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



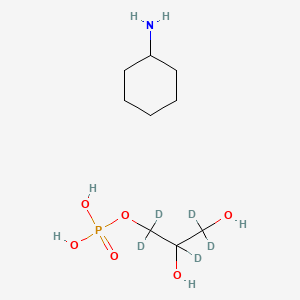
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
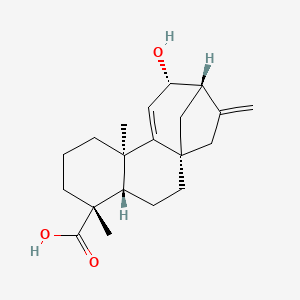
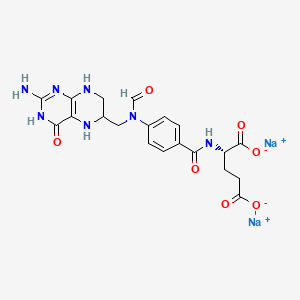
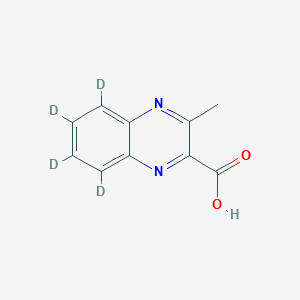

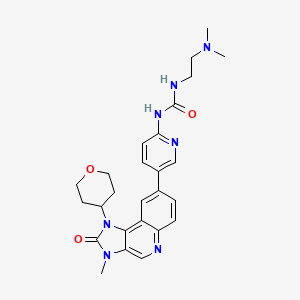
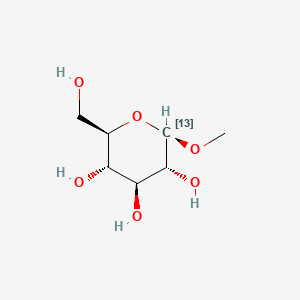
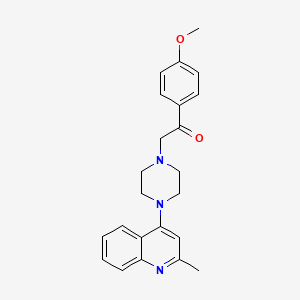
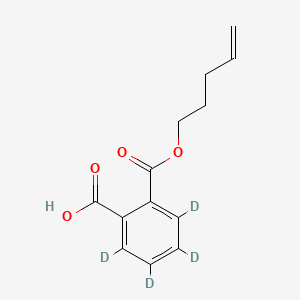
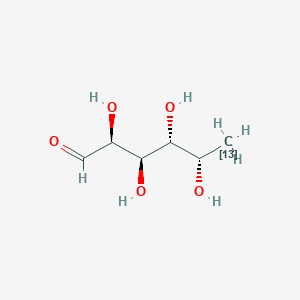
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
